molecular formula C6H10F2O B8465586 2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol

2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol

Cat. No. B8465586
M. Wt: 136.14 g/mol
InChI Key: OFEIUPSQKTWFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol is a useful research compound. Its molecular formula is C6H10F2O and its molecular weight is 136.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

2-(2,2-difluoro-1-methylcyclopropyl)ethanol

InChI

InChI=1S/C6H10F2O/c1-5(2-3-9)4-6(5,7)8/h9H,2-4H2,1H3

InChI Key

OFEIUPSQKTWFSA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(F)F)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.23 mol of diborane is produced from 6.7 g (0.18 mol) of sodium borohydride and 33 g (0.23 mol) of boron trifluoride etherate in 130 ml of diglyme, and, with the aid of a stream of nitrogen, is passed into a stirred solution of 30 g (0.25 mol) of 2,2-difluoro-1-methyl-1-vinyl-cyclopropane in 300 ml of dry diethyl ether, at room temperature. The reaction mixture is stirred for one hour more at room temperature and concentrated by stripping off the solvent and the excess alkene under reduced pressure. The residue which remains is taken up in 50 ml of diethyl ether, and 130 ml of 10% strength aqueous sodium hydroxide solution are added. 134 ml of a 30% strength aqueous hydrogen peroxide solution are added dropwise to this mixture at room temperature and with stirring. Stirring is continued for an hour at room temperature, the mixture is extracted several times using diethyl ether, and the combined organic phases are dried and distilled under reduced pressure. In this manner, 13 g (55% of theory) of 2-(2,2-difluoro-1-methyl-cyclopropyl)-ethanol are obtained in form of a liquid of boiling point 65°-67° C./20 torr.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

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